molecular formula C11H13N3O4 B2540620 (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine CAS No. 312320-81-3

(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine

Cat. No.: B2540620
CAS No.: 312320-81-3
M. Wt: 251.242
InChI Key: MEVRRKYKPCBYHM-XYOKQWHBSA-N
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Description

(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine typically involves the condensation of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydroxylamine moiety can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Substitution: Various nucleophiles, suitable solvents (e.g., dimethylformamide), and sometimes a base to facilitate the reaction.

Major Products

    Reduction: 4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine.

    Oxidation: (E)-N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine.

    Substitution: Products depend on the nucleophile used, such as 4-(morpholin-4-yl)-3-substituted phenylmethylidenehydroxylamine.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)-3-nitrobenzaldehyde: A precursor in the synthesis of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine.

    4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine: A reduction product of the compound.

    (E)-N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine: An oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRRKYKPCBYHM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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